
Physicochemical Properties of Atorvastatin
Hemi-Calcium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Atorvastatin hemicalcium salt

Cat. No.: B7887366 Get Quote

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of

Atorvastatin hemi-calcium salt. Atorvastatin is a synthetic lipid-lowering agent that acts as a

competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol

biosynthesis.[1][2][3] Marketed as its hemi-calcium salt, it is classified as a Biopharmaceutics

Classification System (BCS) Class II drug, characterized by low solubility and high permeability.

[4][5] A thorough understanding of its physicochemical characteristics is paramount for the

successful formulation, development, and manufacturing of stable and bioavailable drug

products.

Core Physicochemical Properties
Atorvastatin hemi-calcium salt is a white to off-white crystalline powder.[6] Its key properties,

including solubility, thermal behavior, pKa, and lipophilicity, are critical determinants of its

performance. These characteristics are summarized in the tables below.

Table 1: General Properties of Atorvastatin Hemi-
Calcium Salt
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Property Value Reference

Chemical Name

[R-(R,R)]-2-(4-fluorophenyl)-

β,δ-dihydroxy-5-(1-

methylethyl)-3-phenyl-4-

[(phenylamino)carbonyl]-1H-

pyrrole-1-heptanoic acid, hemi-

calcium salt

[6]

Molecular Formula
(C₃₃H₃₄FN₂O₅)₂·Ca

(anhydrous)
[7]

Molecular Weight
1155.34 g/mol (anhydrous

basis)

Appearance
White to off-white crystalline

powder
[6]

BCS Classification
Class II (Low Solubility, High

Permeability)
[4][5]

Table 2: Solubility Profile
Atorvastatin's solubility is markedly pH-dependent, a critical factor for its dissolution and

absorption in the gastrointestinal tract. It is insoluble in acidic aqueous solutions (pH 4 and

below) and exhibits limited solubility in water.[6][8]
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Solvent / Medium Solubility Reference

Water (Distilled)
Very slightly soluble; 0.142

mg/mL; 0.000597 mg/mL
[4][6][8]

Aqueous Solution (pH ≤ 4) Insoluble [6][8]

Phosphate Buffer (pH 7.4) Slightly soluble [6][9]

Methanol Freely soluble; ~68.3 mg/mL [5][6][9]

Ethanol Slightly soluble; ~0.5 mg/mL [6][10]

Dimethyl Sulfoxide (DMSO) Soluble; ~15 mg/mL [10]

Dimethylformamide (DMF) Soluble; ~25 mg/mL [10]

Acetonitrile Very slightly soluble [6][9]

Table 3: Thermal Properties, Acidity, and Lipophilicity
The solid-state form of Atorvastatin calcium profoundly influences its properties. It is known to

exist in numerous polymorphic and amorphous forms, with over 60 identified.[6][7] The

crystalline Form I is noted as the most stable, non-hygroscopic trihydrate.[7] The amorphous

form, while potentially offering enhanced dissolution, may present stability challenges.[6][11]

Parameter Value Reference

Melting Point 159.2 - 160.7 °C [9][12]

pKa (Strongest Acidic) 4.31 - 4.46 [2][13][14]

logP (Octanol/Water) 4.41 - 6.98* [2][13][14]

*Note: logP values refer to the parent Atorvastatin molecule, not the salt form.

Experimental Protocols
Accurate characterization of Atorvastatin hemi-calcium salt relies on a suite of standardized

analytical techniques. The methodologies for determining the key properties are detailed below.
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Solubility Determination (Equilibrium Shake-Flask
Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[15][16]

Preparation: Add an excess amount of Atorvastatin hemi-calcium salt to a known volume of

the desired solvent (e.g., purified water, pH-adjusted buffers) in a sealed, inert container.

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 37 ± 1 °C

for BCS studies) using a mechanical shaker or orbital incubator.[17]

Sampling: At predetermined time intervals (e.g., 24, 48, 72 hours), withdraw an aliquot of the

suspension.[17]

Separation: Immediately separate the undissolved solid from the supernatant by

centrifugation at high speed or by filtration through a fine, non-adsorptive filter (e.g., 0.22 µm

PVDF).

Analysis: Quantify the concentration of dissolved Atorvastatin in the clear supernatant using

a validated analytical method, such as High-Performance Liquid Chromatography (HPLC)

with UV detection.

Confirmation: Equilibrium is confirmed when consecutive measurements show no significant

change in concentration (e.g., <5% variation).[17]

Crystallinity and Polymorph Assessment (X-Ray Powder
Diffraction - XRPD)
XRPD is the definitive technique for identifying the solid-state form (crystalline vs. amorphous)

and specific polymorph of a substance.[18][19]

Sample Preparation: Gently pack a small amount of the powder sample into a sample holder,

ensuring a flat, uniform surface.

Instrumentation: Place the sample in an X-ray powder diffractometer. The instrument is

typically equipped with a copper X-ray source (Cu Kα radiation).[20]
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Data Acquisition: Scan the sample over a defined range of diffraction angles (e.g., 2° to 40°

2θ) at a specified scan rate.[20]

Analysis: The resulting diffractogram plots X-ray intensity against the diffraction angle (2θ). A

pattern with sharp, well-defined peaks is characteristic of a crystalline material, while a broad

halo indicates an amorphous form.[19] Each crystalline polymorph produces a unique

"fingerprint" pattern that can be compared to reference data for identification.[19][20]

Thermal Analysis
Thermal analysis techniques like DSC and TGA are essential for characterizing melting

behavior, phase transitions, and thermal stability.[21][22]

Differential Scanning Calorimetry (DSC) DSC measures heat flow into or out of a sample as a

function of temperature, allowing for the determination of melting points and phase transitions.

[23][24]

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into

an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.

Instrumentation: Place both the sample and reference pans into the DSC cell.

Heating Program: Subject the cell to a controlled temperature program, for example, heating

from ambient temperature to above the melting point at a constant rate (e.g., 10 °C/min)

under an inert nitrogen purge.

Analysis: The resulting thermogram shows heat flow versus temperature. An endothermic

peak corresponds to melting, and the peak onset or maximum is taken as the melting point.

[22] The area under the peak is proportional to the enthalpy of fusion.

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as it is

heated, providing information on water content, residual solvents, and decomposition

temperature.[25][26]

Sample Preparation: Place an accurately weighed sample (typically 5-10 mg) onto the TGA

balance pan.
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Instrumentation: The instrument consists of a high-precision balance situated within a

furnace.

Heating Program: Heat the sample according to a defined temperature program (e.g., from

ambient to 300 °C at 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[25]

Analysis: The TGA curve plots the percentage of weight loss against temperature. A step-

wise loss of mass indicates events such as dehydration, desolvation, or thermal

decomposition.[21]

Lipophilicity Measurement (logP by Shake-Flask)
The partition coefficient (logP) is a measure of a drug's lipophilicity and is critical for predicting

its absorption and distribution.[27]

System Preparation: Prepare a biphasic system of 1-octanol and water (or a suitable buffer

like PBS pH 7.2) and mutually saturate the two phases by vigorous mixing followed by

separation.

Partitioning: Dissolve a known amount of Atorvastatin in the aqueous phase and add an

equal volume of the pre-saturated octanol phase.

Equilibration: Vigorously shake the mixture for a sufficient time to allow for equilibrium to be

established, then allow the two phases to separate completely, often aided by centrifugation.

Analysis: Determine the concentration of Atorvastatin in both the aqueous and octanol

phases using a suitable analytical technique like UV-Vis spectroscopy or HPLC.[15]

Calculation: Calculate logP using the formula: LogP = log₁₀ ([Concentration in Octanol] /

[Concentration in Aqueous]).[27]

Mechanism of Action and Workflow Visualization
Atorvastatin's primary therapeutic effect stems from its inhibition of the cholesterol biosynthesis

pathway.[1] Its pleiotropic effects are attributed to the modulation of other cellular signaling

cascades.[28] The characterization of its physicochemical properties follows a structured

workflow to ensure comprehensive data is gathered for formulation development.
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Figure 1. Atorvastatin's inhibition of the HMG-CoA reductase pathway.
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Atorvastatin's inhibition of the HMG-CoA reductase pathway.
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Figure 2. General workflow for physicochemical characterization.
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General workflow for physicochemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7887366#physicochemical-properties-of-atorvastatin-
hemi-calcium-salt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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